4-Fluorobicyclo[4.2.0]octa-1,3,5-triene-7-carbonitrile
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Overview
Description
4-Fluorobicyclo[420]octa-1,3,5-triene-7-carbonitrile is a chemical compound with the molecular formula C9H6FN It is characterized by a bicyclic structure with a fluorine atom and a nitrile group attached
Preparation Methods
The synthesis of 4-Fluorobicyclo[4.2.0]octa-1,3,5-triene-7-carbonitrile typically involves the following steps:
Synthetic Routes: The compound can be synthesized through a series of organic reactions starting from readily available precursors One common method involves the fluorination of bicyclo[42
Reaction Conditions: The reactions are usually carried out under controlled temperatures and pressures to ensure the desired product is obtained with high purity. Catalysts and solvents may be used to facilitate the reactions.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors and automated systems to optimize yield and efficiency.
Chemical Reactions Analysis
4-Fluorobicyclo[4.2.0]octa-1,3,5-triene-7-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the nitrile group to an amine, typically using reducing agents like lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions, using reagents such as sodium methoxide.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce primary amines.
Scientific Research Applications
4-Fluorobicyclo[4.2.0]octa-1,3,5-triene-7-carbonitrile has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It may be used in the development of new materials or as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 4-Fluorobicyclo[4.2.0]octa-1,3,5-triene-7-carbonitrile involves its interaction with molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, influencing their activity.
Pathways Involved: It can modulate biochemical pathways, potentially leading to therapeutic effects or other biological outcomes.
Comparison with Similar Compounds
4-Fluorobicyclo[4.2.0]octa-1,3,5-triene-7-carbonitrile can be compared with similar compounds to highlight its uniqueness:
Similar Compounds: Examples include 3-Fluorobicyclo[4.2.0]octa-1,3,5-triene-7-carbonitrile and 4-Fluorobicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid
Uniqueness: The presence of the fluorine atom and nitrile group in this compound imparts distinct chemical properties, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
4-fluorobicyclo[4.2.0]octa-1(6),2,4-triene-7-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6FN/c10-8-2-1-6-3-7(5-11)9(6)4-8/h1-2,4,7H,3H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNNGYSSYVOTZGA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2=C1C=CC(=C2)F)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6FN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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